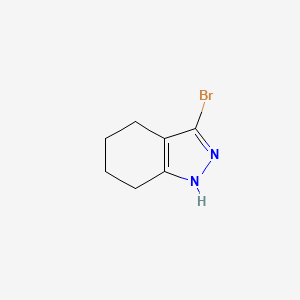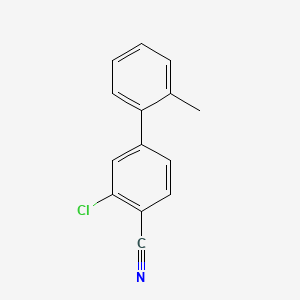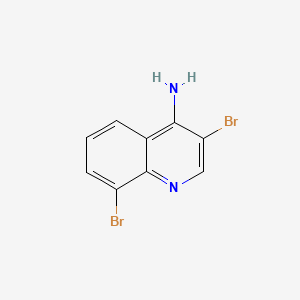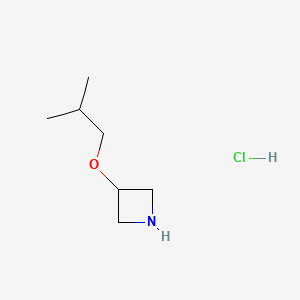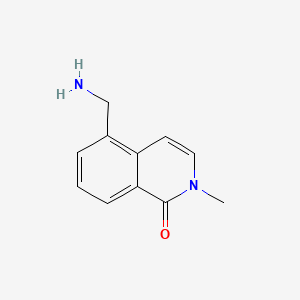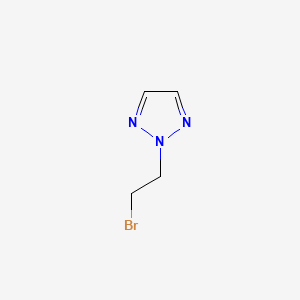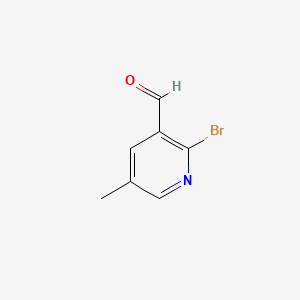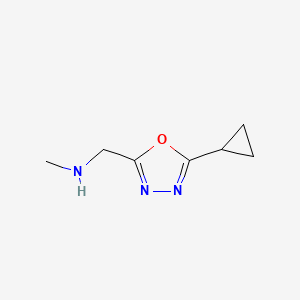
1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C10H15O1N3 . Another related compound is “4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine” with a linear formula of C10H15N3O .
Molecular Structure Analysis
The InChI key for “3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine” is BZOXKNRWLXHQEH-UHFFFAOYSA-N . For “4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine”, the InChI key is LTIDKFOVOHXIJW-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The molecular weight of “3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine” is 193.25 . For “4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)pyridine”, the molecular weight is 187.20 g/mol .
Aplicaciones Científicas De Investigación
Synthetic Routes and Characterization
- The synthesis of oxadiazole derivatives through methods such as polyphosphoric acid condensation and one-pot reactions highlights the compound's chemical versatility and potential for modification. Characterization techniques including FT-IR, DSC, NMR, and mass spectrometry confirm the structure and properties of these compounds, indicating their suitability for further investigation in different research domains (Shimoga, Shin, & Kim, 2018).
Antitumor and Cytotoxic Activities
- Oxadiazole derivatives have shown promising results in antitumor studies, with some compounds exhibiting comparable or superior cytotoxic activity against cancer cell lines such as A549, HT29, HT1080, and MCF-7 compared to reference drugs like doxorubicin. This suggests their potential as novel anticancer agents (Ramazani et al., 2014).
Crystallography and Polymorphism
- The study of polymorphic forms of oxadiazole derivatives reveals their complex crystalline structures and the implications for their physical properties and stability. Such research is fundamental for understanding the material's characteristics and its potential applications in drug formulation and development (Shishkina et al., 2020).
Optical and Electronic Applications
- Research into oxadiazole-containing polymers has unveiled their potential in optical applications, such as in blue light-emitting diodes (LEDs). These materials exhibit high thermal stability and fluorescence in the blue region, making them candidates for use in electronic displays and lighting technologies (Hamciuc et al., 2015).
Antimicrobial and Tuberculostatic Activities
- Oxadiazole derivatives have also been studied for their antimicrobial properties, demonstrating effectiveness against a range of bacterial and fungal pathogens. This highlights their potential for development into new antimicrobial agents, addressing the growing concern of antibiotic resistance (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-8-4-6-9-10-7(11-6)5-2-3-5/h5,8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROVAPUMNLCBIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C(O1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676568 |
Source


|
| Record name | 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |
CAS RN |
1223748-28-4 |
Source


|
| Record name | 5-Cyclopropyl-N-methyl-1,3,4-oxadiazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

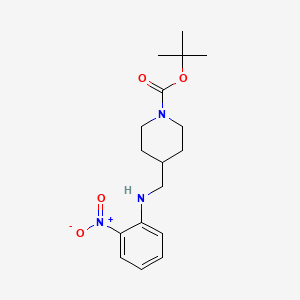

![5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B577700.png)


